

O-M122 haplogroup and the peopling of Southeast Asia

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An In-depth Technical Guide on Haplogroup O-M122 and the Peopling of Southeast Asia

Introduction to Y-Chromosome Haplogroup O-M122

In human population genetics, Y-chromosome haplogroups, which are collections of paternal lineages defined by shared single nucleotide polymorphisms (SNPs), serve as powerful tools for tracing ancestral migrations and understanding the demographic history of populations.[1] [2] The Y-chromosome is passed from father to son with minimal recombination, allowing for the reconstruction of direct paternal lines of descent over thousands of years.[2][3]

This guide focuses on Haplogroup O-M122 (also known as O2, and formerly as O3), a major Y-chromosome lineage that is a descendant of Haplogroup O-M175.[4][5][6] O-M122 is one of the most dominant paternal haplogroups in East and Southeast Asia, with an average frequency of approximately 44.3% across East Asian populations.[4][5][7] Its vast geographic distribution and high frequency make it a critical genetic marker for investigating the prehistoric peopling of the region, particularly in relation to major agricultural expansions and the dispersal of linguistic families. This document provides a technical overview of the phylogeography of O-M122, its role in the Austronesian expansion, the experimental methodologies used in its study, and the analytical frameworks for data interpretation.

Phylogeography and Distribution of O-M122 Origins and Dispersal



Haplogroup O-M122 is defined by the G-to-A transition at the M122 SNP marker on the Y-chromosome.[5] Genetic studies estimate that the O-M122 lineage first appeared between 25,000 and 35,000 years ago.[4] While its exact place of origin is debated, evidence points towards a genesis in southern East Asia or mainland Southeast Asia.[4][5][6] This hypothesis is supported by the observation that microsatellite (STR) haplotypes within O-M122 show greater diversity in southern East Asia compared to northern regions, suggesting a longer history of the lineage in the south.[4][7][8]

Following its origin, carriers of O-M122 are thought to have undertaken a significant northward migration into what is now China approximately 25,000 to 30,000 years ago.[7][8] This lineage is strongly associated with the expansion of Sino-Tibetan and Hmong-Mien speaking populations.[4][9] Later dispersals, particularly during the Neolithic period, further shaped its modern distribution.

Geographic Distribution

Haplogroup O-M122 is found at its highest frequencies across East and Southeast Asia. It is the most common haplogroup in Han Chinese males (over 50%) and is also prevalent among Koreans (approx. 40%), Vietnamese (approx. 44%), and Filipinos (approx. 33%).[4][6] Its distribution extends into Central Asia, South Asia, and Oceania, albeit at lower frequencies.[4] [6] In Northeast India and Nepal, O-M122 is found at exceptionally high frequencies among Tibeto-Burman speaking groups, such as the Nyishi (94%), Adi (89%), and Tamang (87%), reflecting strong paternal genetic links to East Asian populations.[4][5]

Data Presentation: Haplogroup Frequencies

The prevalence of Haplogroup O-**M122** varies significantly among different ethnolinguistic groups, providing clues to population movements and relationships.



Population/Region	Ethnolinguistic Group	Frequency of O- M122 (%)	Reference(s)
East Asia			
China	Han Chinese	~53	[4]
China	Hmong-Mien Speakers	~46-69	[4]
China	Tibetans	~26-45	[4][10]
Republic of Korea	Koreans	~30-43	[4][10]
Japan	Japanese	~16-21	[6][10]
Southeast Asia			
Vietnam	Vietnamese	~26-44	[4][6][10]
Thailand	Thai	~30	[10]
Philippines	Filipinos	~33	[4][10]
Malaysia	Malaysians	~10-55	[4][6]
Indonesia	Indonesians	~11-25	[6][10]
South Asia			
Northeast India	Nyishi	94	[4]
Northeast India	Adi	89	[4]
Northeast India	Apatani	82	[4]
Nepal	Tamang	87	[4][5]
Oceania			
Polynesia	Polynesians	~25-32.5	[4][6]
Micronesia	Micronesians	~18-27	[4]

Table 1. Frequencies of Haplogroup O-M122 in Selected Asian and Oceanian Populations.

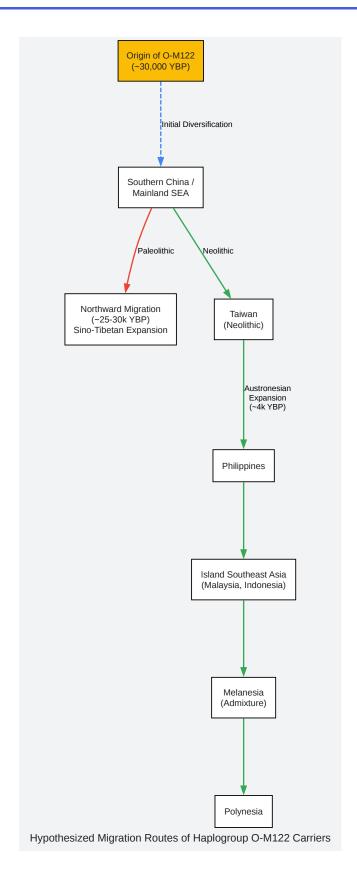


O-M122 and the Austronesian Expansion

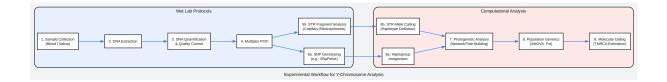
Haplogroup O-**M122** is considered a key diagnostic marker for tracing the "Out of Taiwan" model of Austronesian expansion, a large-scale migration that began around 3,000 to 1,500 BCE.[4][11] This model posits that Neolithic farmers, originating from Taiwan, migrated south into the Philippines and subsequently spread across Island Southeast Asia (ISEA) and into the Pacific.[11]

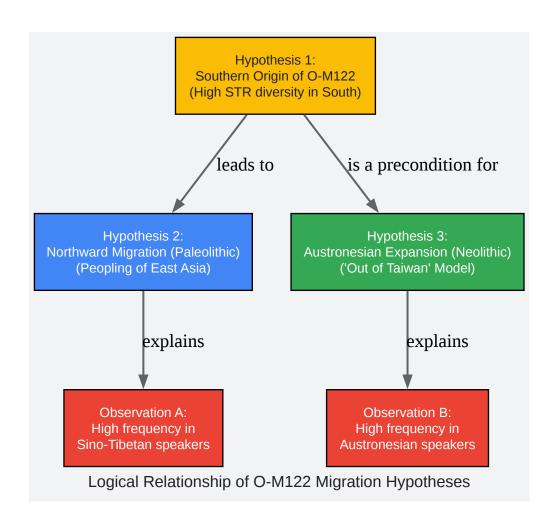
The presence of O-M122 at moderate to high frequencies in the Philippines, Malaysia, Indonesia, and especially Polynesia, aligns with the routes of this expansion.[4][6] While O-M122 is a major Asian-origin haplogroup in these regions, its interaction with pre-existing indigenous populations is also evident. The "Slow Boat" model suggests that as Austronesian migrants moved through Melanesia, they admixed with local Papuan populations, leading to a genetic landscape in the Pacific characterized by Asian-origin paternal lineages (like O-M122) and Melanesian-origin maternal lineages.[12][13]











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